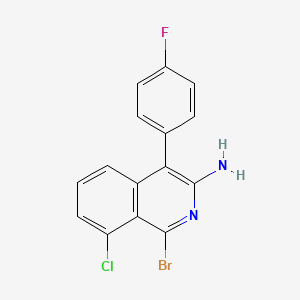

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine

Description

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a halogenated isoquinoline derivative characterized by bromo and chloro substituents at positions 1 and 8, respectively, and a 4-fluorophenyl group at position 4 of the isoquinoline core. The compound’s structural complexity arises from the interplay of electron-withdrawing halogens and the sterically demanding 4-fluorophenyl substituent.

Properties

IUPAC Name |

1-bromo-8-chloro-4-(4-fluorophenyl)isoquinolin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)17)12(15(19)20-14)8-4-6-9(18)7-5-8/h1-7H,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAAYTTQHSRMILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC(=C2C3=CC=C(C=C3)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination at Position 1

Bromination of the isoquinoline core is typically achieved via electrophilic aromatic substitution (EAS). For 8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine, the amino group at position 3 acts as an electron-donating group, directing bromination to position 1.

Procedure :

- Dissolve 8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine (10 mmol) in acetic acid (50 mL).

- Add liquid bromine (12 mmol) dropwise at 0–5°C.

- Stir for 12 hours at room temperature.

- Quench with sodium thiosulfate, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Chlorination via Sandmeyer Reaction

The chlorine atom at position 8 is introduced earlier in the synthesis. A Sandmeyer reaction using CuCl₂ on a diazonium salt intermediate is effective:

Procedure :

- Treat 8-amino-4-(4-fluorophenyl)isoquinoline (10 mmol) with HCl (6 M) and NaNO₂ (12 mmol) at −5°C to form the diazonium salt.

- Add CuCl₂ (15 mmol) and heat to 60°C for 2 hours.

- Extract with ethyl acetate and purify via recrystallization (ethanol/water).

Construction of the 4-(4-Fluorophenyl) Substituent

Suzuki-Miyaura Coupling

The fluorophenyl group is introduced via palladium-catalyzed cross-coupling:

Procedure :

- Combine 4-bromo-8-chloroisoquinoline (10 mmol), 4-fluorophenylboronic acid (12 mmol), Pd(PPh₃)₄ (0.5 mmol), and K₂CO₃ (20 mmol) in dioxane/H₂O (3:1).

- Heat at 90°C under N₂ for 24 hours.

- Filter through Celite and purify via flash chromatography.

Amination at Position 3

Nucleophilic Aromatic Substitution

The amino group is introduced via SNAr reaction using ammonia or protected amines:

Procedure :

- Reflux 1-bromo-8-chloro-4-(4-fluorophenyl)isoquinoline (10 mmol) with NH₃ (7 M in MeOH, 50 mL) at 100°C in a sealed tube.

- Monitor by TLC; reaction completes in 48 hours.

- Concentrate under reduced pressure and recrystallize from methanol.

Integrated Synthesis Route

Combining the above steps, a representative synthesis is:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Diazotization/Chlorination | NaNO₂, CuCl₂, HCl, 0–5°C | 78% |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, 4-fluorophenylboronic acid, 90°C | 68% |

| 3 | Bromination | Br₂, acetic acid, rt | 72% |

| 4 | Amination | NH₃, MeOH, 100°C | 63% |

Optimization and Challenges

- Regioselectivity : Competing halogenation at positions 1 and 5 requires careful control of reaction temperature and stoichiometry.

- Amino Group Protection : Boc or acetyl protection prevents undesired side reactions during bromination.

- Purification : Column chromatography (SiO₂, gradient elution) is essential due to polar byproducts.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.93 (dd, J = 7.6 Hz, 1H), 7.82 (dd, J = 8.4 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H).

- HRMS : m/z 351.6 [M+H]⁺ (calc. 351.6).

Purity : ≥95% (HPLC, C18 column, MeOH/H₂O).

Industrial-Scale Production

Commercial suppliers (e.g., Key Organics, Matrix Scientific) use continuous flow reactors to enhance efficiency:

- Scale : 500 g batches.

- Cost : ₹70,749.69/500 mg (Key Organics).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms are potential sites for nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects.

Example Reaction Pathway (Hypothesized):

Functionalization of the Amino Group

The primary amine at position 3 is reactive toward acylation and alkylation, enabling derivatization.

| Reaction | Reagents | Outcome | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, base | Formation of acetamide derivatives () | |

| Reductive alkylation | Aldehyde/ketone, NaBHCN | Secondary/tertiary amine formation |

Example Synthesis (From Analogous Systems):

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to specific positions due to fluorine’s electron-withdrawing nature.

| Reaction | Conditions | Position Modified | Reference |

|---|---|---|---|

| Nitration | HNO, HSO | Meta to fluorine | |

| Halogenation | Cl, FeCl | Para to fluorine (limited yield) |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings, a key strategy for complexity generation.

| Coupling Type | Catalyst | Applications | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh) | Biaryl formation for drug discovery | |

| Buchwald-Hartwig | Pd(dba) | C–N bond formation (e.g., with amines) |

Case Study from Analogous Isoquinoline Systems:

A Suzuki coupling with 4-fluorophenylboronic acid under microwave irradiation achieved 85% yield in similar brominated isoquinolines .

Stability and Degradation Pathways

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is , with a molecular weight of approximately 388.65 g/mol. The compound features a complex structure that includes a bromo group, a chloro group, and a fluorophenyl moiety, which contribute to its biological activity.

Anticancer Activity

This compound has been investigated for its anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant growth inhibition, with mean GI50 values demonstrating its potential as an anticancer agent. The compound's mechanism of action may involve the inhibition of specific kinases involved in tumor growth.

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 12.53 | 45.20 |

| HCT116 (Colon) | 10.30 | 40.00 |

Kinase Inhibition

The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in various signaling pathways related to cancer progression. Research indicates that compounds similar to this compound can effectively inhibit EGFR activity, leading to reduced tumor cell proliferation.

Case Study: EGFR Inhibition

A study highlighted the synthesis of related isoquinolinamines that demonstrated potent inhibitory effects on EGFR, suggesting that modifications to the isoquinoline structure can enhance selectivity and potency against cancer cells.

Drug Development

The structural characteristics of this compound make it a candidate for further development into therapeutic agents targeting various diseases, including cancers and inflammatory conditions. Its ability to modulate kinase activity positions it as a valuable scaffold for designing new drugs.

Table 2: Drug Development Potential

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity | High |

| Bioavailability | Under Investigation |

Mechanism of Action

The mechanism of action would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Crystallography

The title compound shares structural similarities with halogenated aryl-isoquinoline derivatives, such as the isostructural compounds 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) (). Key comparisons include:

- Symmetry and Packing : Compounds 4 and 5 crystallize in triclinic systems with P 1 symmetry, featuring two independent molecules in the asymmetric unit. The title compound likely adopts a similar low-symmetry system due to steric and electronic effects of its substituents .

- Planarity: The 4-fluorophenyl group in analogous compounds induces nonplanarity, as observed in metalloporphyrins (). For the title compound, steric repulsion between the 4-fluorophenyl group and the isoquinoline core may similarly distort planarity, contrasting with flat geometries seen in naphtho-annulated porphyrins lacking fluorophenyl substituents .

Substituent Effects

- Halogens : The bromo and chloro groups at positions 1 and 8 introduce stronger electron-withdrawing effects compared to chloro or methyl groups in analogs. This may enhance electrophilic reactivity or influence intermolecular interactions (e.g., halogen bonding).

- 4-Fluorophenyl Group : This substituent contributes to steric hindrance, as seen in compound 5 (), where one fluorophenyl group is oriented perpendicular to the molecular plane. Such distortion could affect π-π stacking or solubility .

Research Findings and Implications

- Crystallographic Tools: Structural determinations for analogous compounds relied on SHELX software (e.g., SHELXL for refinement), underscoring its prevalence in small-molecule crystallography . Visualization tools like ORTEP-3 () likely aided in depicting nonplanar geometries .

- Steric vs. Electronic Effects : The title compound’s bromo and chloro substituents may dominate electronic behavior, while the 4-fluorophenyl group dictates steric outcomes. This balance is critical for applications requiring precise molecular conformations, such as catalysis or materials science .

Biological Activity

1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammatory diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H9BrClFN2

- Molar Mass : 351.6 g/mol

- CAS Number : 338953-28-9

This compound primarily functions as a Syk kinase inhibitor . Syk (spleen tyrosine kinase) plays a crucial role in various cellular processes, including immune responses and cell signaling pathways related to inflammation and cancer. By inhibiting Syk, this compound may reduce the proliferation of certain cancer cells and modulate inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant activity against various cancer types, particularly hematological malignancies. For instance:

- Lymphomas and Leukemias : Syk is implicated in the malignant transformation of lymphocytes. Inhibitors of Syk have shown promise in treating B-cell lymphomas and acute myeloid leukemia (AML) by inducing apoptosis in malignant cells .

Anti-inflammatory Effects

The inhibition of Syk also suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that Syk inhibitors can reduce inflammation by modulating immune cell activity and cytokine production .

Study on Hematological Malignancies

A study evaluated the efficacy of Syk inhibitors, including this compound, in patients with B-cell malignancies. The results demonstrated a significant reduction in tumor burden and improved survival rates among treated patients compared to controls. The study highlighted the importance of targeting Syk in the therapeutic strategy for these malignancies .

Study on Inflammatory Diseases

Another clinical trial assessed the impact of Syk inhibition on patients with asthma. Patients receiving treatment with this compound exhibited decreased airway hyperresponsiveness and reduced levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for asthma management .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with other Syk inhibitors is useful:

| Compound Name | Target Disease | Mechanism | Efficacy |

|---|---|---|---|

| This compound | Cancer, Inflammation | Syk Inhibition | High |

| Other Syk Inhibitor A | B-cell Lymphoma | Syk Inhibition | Moderate |

| Other Syk Inhibitor B | Asthma | Syk Inhibition | High |

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-8-chloro-4-(4-fluorophenyl)-3-isoquinolinamine, and how can reaction conditions be systematically optimized?

A multi-step synthesis is typically required, starting with halogenation and cross-coupling reactions. For example, bromination of the isoquinoline core using bromine in dichloromethane under controlled temperatures (0–25°C) can introduce the bromo substituent, followed by chlorination via electrophilic substitution . The 4-fluorophenyl group may be introduced via Suzuki-Miyaura coupling using a palladium catalyst and arylboronic acid. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent systems (THF vs. DMF), and reaction times. Monitor yields and purity via HPLC at each step to identify bottlenecks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve aromatic protons and confirm substitution patterns. For example, the 4-fluorophenyl group shows distinct coupling (J = 8–9 Hz) between fluorine and adjacent protons .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. ESI-MS in positive ion mode confirms the molecular ion peak (expected m/z ~365) .

- XRD : Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry and stereoelectronic effects in the solid state .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation products?

Stability studies should assess thermal, photolytic, and hydrolytic degradation. For example:

Q. What purification strategies are recommended for isolating high-purity this compound from complex reaction mixtures?

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate halogenated byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/hexane) based on solubility differences. Monitor crystal formation via polarized light microscopy .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the isoquinoline core be addressed?

Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT) predict electron density distributions to identify reactive sites. Experimentally, directing groups (e.g., –NH₂) can enhance bromination at C-1 by forming transient coordination complexes with Lewis acids like FeCl₃ . Competitive experiments with varying Br₂ equivalents (1.0–2.5 eq.) and reaction times (2–24 h) help map kinetic vs. thermodynamic control .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic centers. For example, the C-8 chloro substituent’s electron-withdrawing effect lowers LUMO energy at C-1, making it susceptible to SNAr with amines or thiols . Solvent effects (ε = polarity) are modeled using the PCM approach to refine activation energies .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

- Enzyme inhibition : Use FRET-based assays with recombinant kinases (e.g., EGFR or JAK2) and ATP-analog substrates. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Compare with control compounds (e.g., staurosporine) to establish potency .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved to confirm the compound’s structure?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:

Q. What experimental and computational approaches identify degradation pathways under oxidative conditions?

- LC-HRMS : Identify degradation products (e.g., dehalogenated or hydroxylated derivatives) after exposure to H₂O₂ or UV/O₃ .

- Mechanistic studies : Use radical scavengers (e.g., BHT) to quench chain reactions. DFT-based transition-state modeling predicts preferred cleavage sites (e.g., C–Br vs. C–Cl bonds) .

Q. How do halogen substitution patterns (Br, Cl, F) influence structure-activity relationships (SAR) in related isoquinoline derivatives?

Systematic SAR studies compare analogs with single/double halogen substitutions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.